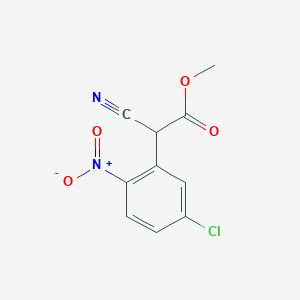

Methyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate

Descripción

Propiedades

IUPAC Name |

methyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O4/c1-17-10(14)8(5-12)7-4-6(11)2-3-9(7)13(15)16/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVVCRSFXUOEKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C#N)C1=C(C=CC(=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625943 | |

| Record name | Methyl (5-chloro-2-nitrophenyl)(cyano)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

389571-34-0 | |

| Record name | Methyl (5-chloro-2-nitrophenyl)(cyano)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The primary synthetic approach to methyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate involves a Knoevenagel condensation reaction between 5-chloro-2-nitrobenzaldehyde and methyl cyanoacetate under basic conditions. This reaction forms the cyanoacetate ester with the substituted phenyl ring.

-

- Reactants : 5-chloro-2-nitrobenzaldehyde and methyl cyanoacetate

- Catalyst/Base : Sodium methoxide or sodium ethoxide

- Solvent : Methanol or ethanol

- Temperature : Room temperature to moderate heating (25–70 °C)

- Time : 30 minutes to several hours depending on conditions

Mechanism : The base deprotonates the methylene group of methyl cyanoacetate, generating a nucleophilic carbanion that attacks the aldehyde carbonyl carbon, followed by elimination of water to form the double bond conjugated with the cyano and ester groups.

Outcome : The product is typically obtained as an oily residue or crystalline solid, often purified by recrystallization or chromatography if needed.

Industrial and Large-Scale Production

For industrial-scale synthesis, the process is optimized for yield, purity, and environmental safety:

- Continuous Flow Reactors : Used to maintain consistent reaction conditions and improve scalability.

- Automated Systems : Control reagent addition, temperature, and reaction time precisely.

- Green Chemistry Considerations :

- Use of less hazardous solvents such as ethanol instead of more toxic alternatives.

- Minimization of waste by-product formation.

Precursor Preparation: 5-chloro-2-nitrobenzaldehyde

The key starting material, 5-chloro-2-nitrobenzaldehyde, is synthesized via nitration and chlorination steps starting from m-dichlorobenzene or 3-chloroanilines.

- Nitration of m-Dichlorobenzene :

- Using nitrogen dioxide as nitrating agent (instead of traditional nitric acid-sulfuric acid mixtures) reduces acid waste and environmental pollution.

- Reaction conditions: 40–100 °C, 4–18 hours, with dioxygen/nitrogen atmosphere.

- High-Pressure Amination :

- Conversion of 2,4-dichloronitrobenzene to 5-chloro-2-nitroaniline via ammoniation under high pressure in autoclave reactors.

- Post-reaction filtration and solvent removal yield the target nitroaniline intermediate.

These steps improve yield and reduce waste compared to older methods involving formylation and nitration of 3-chloroaniline derivatives.

Detailed Reaction Conditions and Optimization

| Step | Conditions | Notes |

|---|---|---|

| Knoevenagel condensation | Base (NaOMe), MeOH, 25–70 °C, 0.5–3 h | Electron-withdrawing nitro and chloro groups enhance reactivity |

| Nitration of m-dichlorobenzene | NO₂ gas, 40–100 °C, 4–18 h | Environmentally friendly nitration with reduced acid waste |

| Amination of dichloronitrobenzene | High-pressure NH₃, autoclave, filtration | High yield of 5-chloro-2-nitroaniline, low wastewater |

Analytical Characterization of the Product

- Infrared Spectroscopy (IR) :

- Cyano group (–C≡N) absorption near 2215 cm⁻¹

- Ester carbonyl (C=O) absorption near 1677 cm⁻¹

- Nuclear Magnetic Resonance (NMR) :

- Aromatic protons at δ 7.4–7.5 ppm

- Methyl ester protons at δ 3.7–3.9 ppm

- Mass Spectrometry (MS) :

- Molecular ion peak consistent with molecular formula C11H9ClN2O5

- Purity Assessment : Chromatographic techniques such as HPLC or GC are used to confirm purity >95%.

Comparative Analysis with Analogous Compounds

| Compound | Substituents | Key Synthetic Differences | Reactivity Features |

|---|---|---|---|

| This compound | 5-Cl, 2-NO₂ | Knoevenagel condensation with methyl cyanoacetate | High electrophilicity due to NO₂ and Cl |

| Ethyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate | 5-Cl, 2-NO₂ | Similar, but with ethyl cyanoacetate | Slightly different solubility/reactivity |

| Ethyl 2-(5-bromo-2-nitrophenyl)-2-cyanoacetate | 5-Br, 2-NO₂ | Uses 5-bromo-2-nitrobenzaldehyde | Enhanced cross-coupling potential |

Research Findings and Notes

- Electron-withdrawing groups (nitro and chloro) on the aromatic ring significantly increase the electrophilicity of the aldehyde, facilitating the Knoevenagel condensation with cyanoacetate esters.

- Optimization of base strength, solvent polarity, and temperature can improve yields to above 90%.

- The methyl ester variant is preferred when downstream reactions require higher reactivity or different solubility profiles compared to ethyl esters.

- Industrial methods focus on minimizing hazardous waste, using greener nitration reagents, and employing continuous flow systems for reproducibility.

Summary Table: Preparation Method Overview

| Stage | Reactants/Conditions | Outcome/Notes |

|---|---|---|

| Nitration | m-Dichlorobenzene + NO₂, 40–100 °C, 4–18 h | 2,4-Dichloronitrobenzene with minimal waste |

| Amination | 2,4-Dichloronitrobenzene + NH₃, high pressure | 5-Chloro-2-nitroaniline, high yield |

| Knoevenagel Condensation | 5-Chloro-2-nitrobenzaldehyde + methyl cyanoacetate + NaOMe, MeOH, RT–70 °C | This compound |

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in anhydrous ethanol.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

Nucleophilic Substitution: Formation of 2-(5-chloro-2-nitrophenyl)-2-cyanoacetamide or 2-(5-chloro-2-nitrophenyl)-2-cyanoacetothioamide.

Reduction: Formation of Methyl 2-(5-amino-2-nitrophenyl)-2-cyanoacetate.

Hydrolysis: Formation of 2-(5-chloro-2-nitrophenyl)-2-cyanoacetic acid.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Potential

One of the prominent applications of methyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate is its role as a synthetic intermediate in the development of anticancer agents. The compound's structural features allow for modifications that can enhance biological activity against various cancer types. For instance, derivatives of this compound have been investigated for their ability to inhibit key enzymes involved in tumor growth, such as thymidylate synthase (TS) and vascular endothelial growth factor receptor (VEGFR) .

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. The synthesis of analogs has led to the discovery of new molecules that can modulate inflammatory pathways, potentially offering therapeutic options for conditions like rheumatoid arthritis and other inflammatory diseases .

Synthetic Applications

Intermediate in Organic Synthesis

this compound serves as an important building block in organic synthesis. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating more complex molecules. For example, it can be transformed into various derivatives through reactions with amines or alcohols, facilitating the synthesis of pharmaceuticals and agrochemicals .

Synthesis of Fluorinated Compounds

The compound is also utilized in the synthesis of fluorinated derivatives, which are critical in medicinal chemistry due to their enhanced metabolic stability and bioactivity. The incorporation of fluorine atoms can significantly alter the pharmacokinetic properties of drug candidates, making this application particularly relevant .

Mecanismo De Acción

The mechanism of action of Methyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the nitro and cyano groups can enhance its binding affinity and specificity towards these targets.

Comparación Con Compuestos Similares

Substituent Impact :

- Electron-Withdrawing Groups (EWGs): The nitro and chloro groups in this compound increase electrophilicity, facilitating nucleophilic aromatic substitution (NAS) or cyclocondensation reactions. Bromo analogs (e.g., CAS 1393441-88-7) exhibit enhanced reactivity in cross-coupling reactions due to the Br substituent .

- Ester Group Variation : Replacing the methyl ester with ethyl (e.g., CAS 916156-50-8) alters solubility and steric effects. Ethyl esters often show improved stability in polar solvents, which is critical for multi-step syntheses .

Comparisons :

- Ethyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate: Synthesized under similar conditions but with ethyl cyanoacetate; optimized for heterocycle formation (e.g., benzothiazoles) in acetone under reflux (5 h, ~70% yields) .

- Thiouracil Derivatives: Ethyl 2-cyanoacetate reacts with aldehydes and thioureas in methanol/NaOH (70°C, 30 min) to form anti-viral thiouracils (e.g., 4-aryl-5-cyano-1,6-dihydro-2-thiouracils) in >85% yields .

Key Differences :

- Methyl/ethyl esters influence reaction kinetics and product isolation. Methyl derivatives may require harsher conditions due to lower ester lability.

Actividad Biológica

Methyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms, relevant case studies, and a summary of research findings.

Chemical Structure and Properties

This compound contains several functional groups, including a cyano group, nitro group, and chloro substituent on the phenyl ring. These groups contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the nitro and chloro groups allows for potential electrophilic interactions with nucleophiles in biological systems. This can lead to alterations in cellular signaling pathways, impacting processes such as cell proliferation and apoptosis.

Anticancer Activity

Research has indicated that this compound exhibits notable anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For example, a study demonstrated that compounds with similar structural motifs displayed significant cytotoxicity against renal carcinoma cells, with IC50 values ranging from 11.70 µM to 19.92 µM .

Kinase Inhibition

The compound has been evaluated for its inhibitory effects on key kinases involved in cancer progression, such as CDK2 and TRKA. In related studies, derivatives of similar compounds showed IC50 values as low as 0.09 µM against CDK2, indicating a strong potential for developing targeted therapies for cancer treatment .

Case Studies

-

Antiproliferative Effects : A series of experiments assessed the antiproliferative effects of this compound on various human cancer cell lines. The results indicated a significant reduction in cell viability, suggesting that the compound could serve as a lead compound for further drug development.

Cell Line IC50 (µM) Renal Carcinoma 11.70 Breast Cancer 19.92 Lung Cancer 15.00 - Cell Cycle Analysis : Treatment with this compound resulted in G0–G1 phase arrest in cancer cells, indicating its potential role in disrupting the cell cycle and inducing apoptosis .

Research Findings Summary

Recent studies emphasize the importance of the structural features of this compound in determining its biological activity:

- Structure-Activity Relationship (SAR) : Variations in substituents on the phenyl ring significantly influence the anticancer activity of related compounds.

- Inhibition Profiles : The compound's ability to inhibit key kinases suggests it may be effective against tumors driven by aberrant kinase signaling pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.